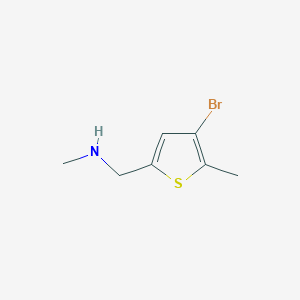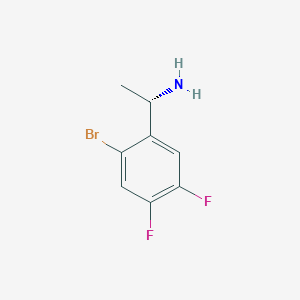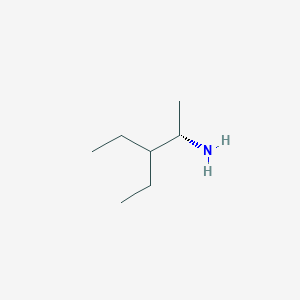
(2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine is a chemical compound known for its unique structure and properties It is a derivative of phenethylamine and is characterized by the presence of three methoxy groups attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2,4,5-trimethoxybenzaldehyde with a suitable amine, followed by reduction to yield the desired amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
(2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce new functional groups into the molecule.
科学研究应用
(2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine involves its interaction with various molecular targets and pathways. It is known to act as a monoamine releaser or inhibitor of monoamine transporters, affecting neurotransmitter levels in the brain. This interaction can lead to changes in mood, perception, and cognition, making it a compound of interest in neuropharmacological research.
相似化合物的比较
Similar Compounds
3,4-methylenedioxymethamphetamine (MDMA): Shares structural similarities and has similar effects on neurotransmitter systems.
2,5-dimethoxy-4-methylamphetamine (DOM): Another phenethylamine derivative with psychoactive properties.
2,4,5-trimethoxyamphetamine (TMA-2): Similar in structure but with different pharmacological effects.
Uniqueness
(2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine is unique due to its specific substitution pattern on the phenyl ring and its stereochemistry
属性
分子式 |
C13H21NO3 |
|---|---|
分子量 |
239.31 g/mol |
IUPAC 名称 |
(2S)-4-(2,4,5-trimethoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C13H21NO3/c1-9(14)5-6-10-7-12(16-3)13(17-4)8-11(10)15-2/h7-9H,5-6,14H2,1-4H3/t9-/m0/s1 |
InChI 键 |
PDUFRZLKPVMEJH-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](CCC1=CC(=C(C=C1OC)OC)OC)N |
规范 SMILES |
CC(CCC1=CC(=C(C=C1OC)OC)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)




![2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride](/img/structure/B13541165.png)



![3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13541189.png)

![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)
![1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine](/img/structure/B13541195.png)
